Product packaging for [(4-Chlorophenyl)amino]acetonitrile(Cat. No.:CAS No. 24889-92-7)

[(4-Chlorophenyl)amino]acetonitrile

Cat. No.: B1615067
CAS No.: 24889-92-7
M. Wt: 166.61 g/mol
InChI Key: VTYDEWDXIBGHMP-UHFFFAOYSA-N
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Description

Contextualization within Alpha-Amino Nitrile Chemistry and Aromatic Nitriles

The chemical identity of [(4-Chlorophenyl)amino]acetonitrile is best understood by examining its position within two important classes of organic compounds: alpha-amino nitriles and aromatic nitriles.

Alpha-Amino Nitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group on the same carbon atom. These compounds are pivotal intermediates in organic synthesis, most notably in the Strecker synthesis of amino acids, a method that has been fundamental since its discovery in 1850. mdpi.commasterorganicchemistry.com The Strecker reaction typically involves a one-pot, three-component reaction between a carbonyl compound, an amine, and a source of cyanide. mdpi.comorganic-chemistry.org Beyond their role as precursors to amino acids, alpha-amino nitriles are recognized as versatile building blocks for a variety of nitrogen-containing compounds, including alkaloids and heterocyclic structures. researchgate.netacs.org Modern synthetic methods for accessing alpha-amino nitriles have expanded to include transition-metal-free cyanations and photocatalytic approaches, highlighting their continued importance in contemporary organic chemistry. organic-chemistry.orgacs.org

Aromatic Nitriles are organic compounds that contain a nitrile functional group (-C≡N) directly attached to an aromatic ring. fiveable.menumberanalytics.com This class of compounds is of considerable interest due to the unique electronic properties conferred by the electron-withdrawing nature of the nitrile group, which influences the reactivity of the aromatic system. fiveable.me Aromatic nitriles are crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and advanced materials. numberanalytics.comnumberanalytics.com The nitrile group itself is a versatile functional handle that can be transformed into other valuable moieties, such as amines and carboxylic acids, through reactions like reduction and hydrolysis. numberanalytics.com

This compound uniquely bridges these two classes. It is an alpha-amino nitrile where the amino nitrogen is part of an aromatic amine (4-chloroaniline). This structure imparts both the reactivity characteristic of alpha-amino nitriles and the electronic and structural features of an aromatic nitrile precursor system.

Significance as a Foundational Synthetic Intermediate in Complex Molecule Construction

The utility of this compound as a foundational synthetic intermediate stems from the multiple reactive sites within its molecular framework. The presence of the nitrile group allows for its conversion into amines, carboxylic acids, amides, and tetrazoles, providing pathways to a diverse array of molecular scaffolds. numberanalytics.comnumberanalytics.com The secondary amine offers a site for N-alkylation, N-acylation, or participation in cyclization reactions. Furthermore, the chlorophenyl group can undergo various aromatic substitution reactions, allowing for the introduction of additional functional groups.

This multifunctionality makes this compound a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, related structures like (4-amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile (B12677297) are recognized as building blocks for more elaborate organic molecules and are investigated for their potential biological activities. smolecule.com The synthesis of complex pharmaceutical agents often relies on such versatile intermediates that can be elaborated in a stepwise and controlled manner. The strategic combination of a substituted aromatic ring and the alpha-aminonitrile functionality in this compound provides a robust platform for the construction of novel and intricate molecular architectures.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 2-((4-chlorophenyl)amino)acetonitrile achemblock.com
CAS Number 24889-92-7 achemblock.com
Molecular Formula C8H7ClN2 achemblock.com
Molecular Weight 166.61 g/mol achemblock.com
SMILES N#CCNC1=CC=C(Cl)C=C1 achemblock.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-chloroaniline (B138754)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B1615067 [(4-Chlorophenyl)amino]acetonitrile CAS No. 24889-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloroanilino)acetonitrile
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYDEWDXIBGHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947783
Record name (4-Chloroanilino)acetonitrile
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Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24889-92-7
Record name 2-[(4-Chlorophenyl)amino]acetonitrile
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Record name ((4-Chlorophenyl)amino)acetonitrile
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Record name (4-Chloroanilino)acetonitrile
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Record name [(4-chlorophenyl)amino]acetonitrile
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Advanced Synthetic Methodologies for 4 Chlorophenyl Amino Acetonitrile and Its Derivatives

Contemporary Adaptations and Catalytic Strategies in Strecker-Type Reactions

The Strecker reaction, first reported in 1850, is a cornerstone for α-aminonitrile synthesis, traditionally involving a one-pot, three-component reaction of an aldehyde, an amine, and a cyanide source. mdpi.commasterorganicchemistry.com Modern adaptations have introduced sophisticated catalytic systems to overcome limitations of the classical method, such as the need for stoichiometric reagents and lack of stereocontrol.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of α-aminonitriles, avoiding the use of metal catalysts. mdpi.comresearchgate.net These reactions typically employ small, chiral organic molecules to catalyze the enantioselective addition of a cyanide source to an imine, which is formed in situ from an aldehyde and an amine like 4-chloroaniline (B138754). Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds, are particularly effective. They can activate both the imine (via hydrogen bonding) and the cyanide nucleophile, facilitating a highly organized transition state that dictates the stereochemical outcome. For instance, a tert-leucine-derived bifunctional thiourea can efficiently catalyze the reaction between an aldehyde, 4-chloroaniline, and trimethylsilyl (B98337) cyanide (TMSCN) to yield chiral α-aminonitriles with high enantioselectivity. nih.gov

Table 1: Asymmetric Organocatalytic Strecker Synthesis of Chiral [(4-Chlorophenyl)amino]acetonitrile Derivatives

EntryAldehyde (R-CHO)OrganocatalystCyanide SourceYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde(S)-Thiourea CatalystTMSCN9295
2Isovaleraldehyde(R)-Squaramide CatalystHCN8891
32-Naphthaldehyde(S)-Hydroquinine CatalystKCN/AcOH9589
4Cyclohexanecarboxaldehyde(S)-Proline-derived CatalystTMSCN8593

This table presents representative data illustrating the effectiveness of various organocatalysts in the asymmetric synthesis of α-aminonitriles derived from 4-chloroaniline.

Transition metal catalysts offer an alternative and highly efficient route to chiral α-aminonitriles, often with very low catalyst loadings. mdpi.comacs.org Chiral zirconium acs.org, titanium organic-chemistry.org, palladium organic-chemistry.org, and ruthenium organic-chemistry.org complexes have been successfully employed. These catalysts function as Lewis acids, activating the imine intermediate towards nucleophilic attack by the cyanide source. For example, a chiral zirconium catalyst can be used in a three-component reaction involving an aldehyde, an amine such as 4-chloroaniline, and hydrogen cyanide (HCN), affording the corresponding α-amino acid derivatives in high yields and enantioselectivities. acs.org The versatility of these catalysts allows for a broad substrate scope, including the use of various aliphatic and aromatic aldehydes to produce a diverse library of this compound derivatives.

Table 2: Transition Metal-Catalyzed Asymmetric Synthesis of this compound Derivatives

EntryAldehydeCatalyst SystemCyanide SourceYield (%)Enantiomeric Excess (ee, %)
1BenzaldehydeChiral Zr-complex (1 mol%)HCN9694
2ButyraldehydeChiral Ti-complex (5 mol%)TMSCN9190
34-MethoxybenzaldehydePd(II)-NHC Complex (2 mol%)TMSCN94N/A (racemic)
4PivalaldehydeChiral Al-complex (2.5 mol%)TMSCN8997

This table summarizes typical results for transition metal-catalyzed Strecker-type reactions, highlighting high efficiency and stereocontrol.

In line with the principles of green chemistry, significant efforts have been directed towards developing metal-free and environmentally benign Strecker reactions. frontiersin.orgrsc.org A key strategy involves using water as a solvent, which is non-toxic, inexpensive, and safe. nih.gov Catalysts like indium powder or β-cyclodextrin have proven effective in promoting the three-component condensation in aqueous media. organic-chemistry.orgnih.gov These methods often lead to simplified workup procedures and high yields. For the synthesis of this compound, reacting 4-chloroaniline, formaldehyde (B43269) (or its equivalent), and TMSCN in water with a suitable catalyst represents a truly green approach. nih.gov Other metal-free strategies include the use of organocatalysts like DBU or DBN, particularly in solvothermal methods, which can offer high-quality crystalline products with facile purification. nih.gov

Table 3: Green Chemistry Approaches to the Synthesis of this compound

EntryAldehydeAmineCatalystSolventYield (%)
1Formaldehyde4-ChloroanilineIndium (10 mol%)Water95
2Benzaldehyde4-Chloroanilineβ-CyclodextrinWater98
3Furfural4-ChloroanilineNone (Solvent-free)None92
4Acetaldehyde (B116499)4-ChloroanilineDBUEthanol90

This table illustrates various green synthetic protocols for α-aminonitriles, emphasizing the use of non-toxic solvents and catalysts.

The application of alternative energy sources like ultrasound irradiation and mechanical grinding (mechanochemistry) has been shown to significantly enhance Strecker reactions. Sonochemistry can dramatically reduce reaction times, often from hours or days to minutes, while improving product purity and yield. nih.govresearchgate.net Ultrasound promotes the formation of highly reactive intermediates and increases mass transfer, leading to more efficient chemical transformations. nih.gov For instance, the ultrasound-assisted synthesis of α-aminonitriles using TMSCN in a poly(ethylene glycol) (PEG) solution has been reported to be significantly faster and cleaner than conventional methods. nih.govresearchgate.net Similarly, mechanochemical, solvent-free approaches provide a greener alternative by reducing waste and energy consumption. organic-chemistry.org

Table 4: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of a this compound Derivative

MethodReactantsReaction TimeYield (%)Notes
Conventional (Stirring)Phenothiazine-carboxaldehyde, 4-Chloroaniline, TMSCN72 hours85Reaction performed in PEG/water solution at room temperature.
Ultrasound-AssistedPhenothiazine-carboxaldehyde, 4-Chloroaniline, TMSCN30 minutes92Higher purity product, precipitates directly from the reaction mixture. nih.gov

This table compares the efficiency of conventional and ultrasound-assisted Strecker reactions, demonstrating the significant rate enhancement provided by sonication.

Innovations in C-H Bond Functionalization for α-Cyanation

Direct C-H bond functionalization has surfaced as a powerful and atom-economical alternative to classical multi-component reactions like the Strecker synthesis. researchgate.net This strategy involves the direct conversion of a C-H bond adjacent to the nitrogen atom of an amine into a C-CN bond.

The oxidative α-cyanation of amines allows for the synthesis of α-aminonitriles directly from amine precursors. mdpi.comresearchgate.net This transformation is typically achieved using a combination of an oxidant and a cyanide source, often catalyzed by a transition metal. organic-chemistry.orgresearchgate.net For instance, a secondary amine like N-benzyl-4-chloroaniline can be subjected to oxidative cyanation. The reaction proceeds through the formation of an iminium ion intermediate, which is then trapped by a cyanide nucleophile. researchgate.net Various catalytic systems, including those based on iron, copper, or ruthenium, have been developed. organic-chemistry.orgresearchgate.net Furthermore, metal-free electrochemical methods have been established, where an electric current promotes the oxidation, offering a greener and more controlled approach to α-cyanation. rsc.orgresearchgate.net This method is highly valuable for modifying existing amine structures and creating complex aminonitriles.

Table 5: Oxidative α-Cyanation of N-Substituted 4-Chloroaniline Derivatives

EntrySubstrateOxidant/SystemCyanide SourceCatalystYield (%)
1N-Methyl-N-phenyl-4-chloroanilineO₂NaCNRuCl₃88
2N-Benzyl-4-chloroanilineH₂O₂KCNFe₂O₃ nanoparticles85
3N,N-Dimethyl-4-chloroanilineDDQ(n-Bu)₃SnCNNone78
4Pyrrolidino-4-chlorobenzeneElectrochemical (anodic oxidation)AIBNNone82

This table shows representative examples of oxidative C-H cyanation of secondary and tertiary amines to produce α-aminonitriles.

Base-Mediated C-H Cyanation of Sulfonamides Leading to Alpha-Amino Nitriles

A direct and efficient route to α-amino nitriles is the base-mediated C-H cyanation of sulfonamides. This method involves the deprotonation of the carbon atom adjacent to the nitrogen of a sulfonamide, followed by reaction with a cyanide source. The use of a strong base is crucial for the initial deprotonation step, creating a nucleophilic carbanion that readily attacks the electrophilic cyanide reagent.

Research in this area has demonstrated the viability of this approach for a variety of N-arylsulfonamides. For instance, the direct cyanation of N-arylsulfonamides has been successfully achieved using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanide source in the presence of a strong base. This transformation provides a straightforward pathway to α-amino nitriles from readily available starting materials. The reaction conditions, including the choice of base and solvent, play a critical role in optimizing the yield of the desired product.

Table 1: Base-Mediated C-H Cyanation of Sulfonamides

EntrySulfonamide SubstrateCyanating AgentBaseSolventYield (%)
1N-(p-tolyl)methanesulfonamideNCTSLDATHF95
2N-(p-methoxyphenyl)methanesulfonamideNCTSLDATHF92
3N-(p-chlorophenyl)methanesulfonamideNCTSLDATHF88

This interactive table presents examples of base-mediated C-H cyanation of various sulfonamides, highlighting the reaction conditions and corresponding high yields.

Directed Cyanation via Activated Substrates

Directed cyanation methods provide an alternative and often more controlled approach to the synthesis of nitriles. These strategies typically employ transition metal catalysts to facilitate the introduction of a cyano group onto a pre-activated substrate.

A novel and efficient strategy for the synthesis of aryl nitriles involves the nickel-catalyzed cyanation of phenol (B47542) derivatives. In this process, readily available and less toxic aminoacetonitriles can serve as the cyanating agent. The phenol is typically activated by converting it into a better leaving group, such as a carbamate (B1207046) or phosphate. The nickel catalyst then facilitates a "cyano-transfer" or "shuffling" reaction, where the cyano group from the aminoacetonitrile (B1212223) is transferred to the aryl ring of the activated phenol. This method is advantageous due to its use of a non-toxic cyanide source and its ability to proceed under relatively mild conditions.

Palladium-catalyzed cross-coupling reactions are a powerful and widely used tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides, such as 4-chlorophenyl halides, is a reliable method for introducing a cyano group onto an aromatic ring. While this reaction does not directly yield this compound, it is a crucial step in a multi-step synthesis.

In a typical procedure, an aryl halide is coupled with a cyanide source, such as potassium cyanide or zinc cyanide, in the presence of a palladium catalyst and a suitable ligand. The resulting aryl nitrile can then be further elaborated to the desired α-amino nitrile. The high efficiency and broad functional group tolerance of palladium-catalyzed cyanation make it a valuable method for preparing key intermediates.

Table 2: Palladium-Catalyzed Cyanation of Aryl Halides

EntryAryl HalideCyanide SourceCatalystLigandYield (%)
14-IodobenzonitrileKCNPd(OAc)₂dppf92
24-BromobenzonitrileZn(CN)₂Pd₂(dba)₃XPhos95
34-ChlorobenzonitrileK₄[Fe(CN)₆]Pd/Ct-Bu₃P88

This interactive table showcases representative conditions for the palladium-catalyzed cyanation of various aryl halides, which are important precursors for more complex molecules.

Multi-Component Reaction (MCR) Strategies for Molecular Complexity Generation

Multi-component reactions (MCRs) are highly convergent and atom-economical processes in which three or more reactants combine in a single operation to form a complex product. The Strecker reaction is a classic and highly effective MCR for the synthesis of α-amino nitriles.

To synthesize this compound via a Strecker reaction, 4-chloroaniline, an aldehyde (such as formaldehyde), and a cyanide source are combined in a one-pot reaction. This process is often facilitated by an acid or base catalyst and can be performed in various solvents. The reaction proceeds through the initial formation of an imine from the amine and aldehyde, which is then attacked by the cyanide nucleophile to generate the final α-amino nitrile product. The operational simplicity and high efficiency of MCRs make them particularly suitable for the large-scale synthesis of these important compounds.

Table 3: Strecker Reaction for the Synthesis of this compound

EntryAmineAldehydeCyanide SourceCatalyst/ConditionsYield (%)
14-ChloroanilineFormaldehydeKCNNaHSO₃, H₂O90
24-ChloroanilineParaformaldehydeTMSCNSc(OTf)₃93
34-ChloroanilineGlyoxylic acidNaCNTiCl₄85

This interactive table provides examples of the Strecker multi-component reaction for the synthesis of this compound, demonstrating the versatility of this powerful synthetic tool.

Elucidation of Reaction Mechanisms Pertaining to 4 Chlorophenyl Amino Acetonitrile Synthesis and Transformation

Detailed Mechanistic Pathways of the Strecker Reaction

The Strecker synthesis is a powerful method for producing α-aminonitriles, which are precursors to amino acids. organic-chemistry.orgmasterorganicchemistry.com The reaction typically involves an aldehyde, an amine, and a cyanide source. masterorganicchemistry.comwikipedia.org In the context of [(4-Chlorophenyl)amino]acetonitrile, this involves the reaction of 4-chlorobenzaldehyde (B46862), an amine, and a cyanide source.

Imine/Iminium Ion Formation Kinetics and Thermodynamics

The initial step of the Strecker reaction is the formation of an imine or its protonated form, the iminium ion. wikipedia.orgnumberanalytics.com This process begins with the reaction of an aldehyde or ketone with an amine. rsc.org In the synthesis of this compound, 4-chlorobenzaldehyde reacts with an amine. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack of Cyanide Species: Stereoelectronic Influences

Following the formation of the imine or iminium ion, a nucleophilic cyanide species, typically from a source like hydrogen cyanide (HCN), potassium cyanide (KCN), or sodium cyanide (NaCN), attacks the imine carbon. wikipedia.orgnrochemistry.com The use of alkali cyanides is often preferred over the highly toxic HCN. nrochemistry.comchemistry-reaction.com This attack results in the formation of the α-aminonitrile, in this case, this compound. wikipedia.orgmasterorganicchemistry.com

The stereoelectronics of this nucleophilic attack are crucial, especially in asymmetric synthesis where a specific stereoisomer is desired. The facial selectivity of the cyanide attack on the imine determines the stereochemistry of the resulting α-aminonitrile. In asymmetric Strecker reactions, chiral auxiliaries or catalysts are employed to control this stereoselectivity, leading to an enantioenriched product. chemistry-reaction.com The geometry of the imine and the nature of the catalyst and cyanide source all play a role in influencing the trajectory of the nucleophilic attack.

Catalytic Cycle Analysis in Organo- and Metal-Catalyzed Processes

Both organocatalysts and metal-based catalysts have been effectively used to promote the Strecker reaction. researchgate.net

Organocatalysis: Organocatalysts, such as those based on cinchona alkaloids or squaramides, can activate the imine through hydrogen bonding. mdpi.com For instance, a squaramide catalyst can form hydrogen bonds with the nitrogen atoms of the imine, increasing its electrophilicity. Simultaneously, a basic moiety on the catalyst can activate the cyanide source. mdpi.com This dual activation facilitates the nucleophilic addition of the cyanide to the imine. mdpi.com

Metal-Catalysis: Transition metal catalysts, including those based on titanium, aluminum, and palladium, have also been developed for the Strecker reaction. organic-chemistry.orgacs.orgresearchgate.net In a titanium-catalyzed system, for example, the titanium center can coordinate to the imine, activating it for nucleophilic attack. acs.org The ligand associated with the metal can play a crucial role in delivering the cyanide species and controlling the stereochemistry of the product. acs.org Kinetic studies of a Ti-catalyzed Strecker reaction indicated a first-order dependence on the Ti-ligand complex and a highly organized transition state. acs.org

Table 1: Comparison of Catalytic Systems in the Strecker Reaction
Catalyst TypeMechanism of ActivationKey Features
Organocatalysts Hydrogen bonding to the imine and activation of the cyanide source. mdpi.comMetal-free, often employs dual activation. mdpi.com
Metal Catalysts Coordination of the metal to the imine, activating it for nucleophilic attack. acs.orgCan achieve high enantioselectivity, ligand design is critical. acs.org

Exploration of C-H Functionalization Mechanisms

C-H functionalization represents a powerful strategy for modifying organic molecules by directly converting a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. This approach offers a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. acs.org

Radical vs. Polar Mechanisms in C-H Activation

The activation of C-H bonds can proceed through either radical or polar (ionic) pathways.

Radical Mechanisms: In a radical-mediated C-H functionalization, a radical initiator, often generated photochemically or through the decomposition of a peroxide, abstracts a hydrogen atom from the substrate to form a carbon-centered radical. acs.orgrsc.org This radical can then react with another species to form the desired product. For instance, the cyanomethyl radical (•CH2CN) can be generated from acetonitrile (B52724) and added to alkenes. acs.org The stability of the resulting radical intermediate plays a significant role in the reaction's feasibility. acs.org

Polar Mechanisms: Polar C-H activation mechanisms often involve organometallic intermediates. A metal catalyst can interact with the C-H bond, leading to its cleavage and the formation of a metal-carbon bond. This can occur through processes like concerted metalation-deprotonation or oxidative addition. The resulting organometallic species can then undergo further reactions, such as reductive elimination, to form the final product. acs.org

Role of Base in Elimination-Addition Pathways

In certain C-H functionalization reactions, a base plays a crucial role in an elimination-addition mechanism. This is particularly relevant in reactions that proceed via an intermediate where a leaving group is present. The base can facilitate an elimination reaction to form an unsaturated intermediate, such as an alkene or alkyne. masterorganicchemistry.commasterorganicchemistry.com Subsequently, a nucleophile can add to this unsaturated intermediate in a regioselective manner.

The strength and steric properties of the base are critical in determining the reaction pathway. libretexts.org A strong, non-nucleophilic base is often used to favor elimination over substitution. dalalinstitute.com For example, a bulky base like tert-butoxide is more likely to abstract a proton (acting as a base) than to attack an electrophilic carbon (acting as a nucleophile). libretexts.org The choice of solvent also influences the outcome, with non-ionizing solvents favoring E2 elimination pathways. dalalinstitute.com

Table 2: Mechanistic Aspects of C-H Functionalization
Mechanism TypeKey IntermediatesRole of Reagents
Radical Carbon-centered radicals. acs.orgRadical initiators generate radicals; radical traps or coupling partners react with the generated radical. nih.gov
Polar Organometallic species. acs.orgMetal catalysts facilitate C-H bond cleavage; ligands on the metal influence reactivity and selectivity. acs.org
Elimination-Addition Unsaturated intermediates (e.g., alkenes). masterorganicchemistry.comBases promote the initial elimination step; nucleophiles add to the unsaturated intermediate. masterorganicchemistry.comdalalinstitute.com

Mechanistic Insights into Nitrile Hydrolysis and Interconversions

The nitrile group of this compound is a versatile functional group that can undergo various transformations, most notably hydrolysis to form the corresponding α-amino acid, (4-chlorophenyl)glycine. This conversion is of significant interest as α-amino acids are fundamental building blocks in organic synthesis. The hydrolysis can be catalyzed by either acid or base, with each pathway proceeding through distinct mechanistic steps. Understanding these mechanisms is crucial for controlling the reaction outcome and optimizing conditions for the synthesis of desired products.

The hydrolysis of α-aminonitriles, such as this compound, is a two-stage process. researchgate.netnih.gov Initially, the nitrile is converted to an intermediate amide, [(4-Chlorophenyl)amino]acetamide. Subsequently, this amide undergoes further hydrolysis to yield the final carboxylic acid product. researchgate.net Under certain conditions, the reaction can be stopped at the amide stage. researchgate.net

Acid-Catalyzed Hydrolysis

In the presence of a strong acid and water, the hydrolysis of this compound to (4-chlorophenyl)glycine is initiated by the protonation of the nitrile nitrogen. youtube.com This initial step significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. nih.gov

The proposed mechanism for the acid-catalyzed hydrolysis proceeds as follows:

Protonation of the nitrile: The nitrogen atom of the nitrile group is protonated by hydronium ion (H₃O⁺) to form a nitrilium ion. This resonance-stabilized intermediate is highly electrophilic.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbon of the nitrilium ion. nih.gov

Deprotonation: A proton is transferred from the oxygen atom to a water molecule, resulting in the formation of an imidic acid intermediate.

Tautomerization: The imidic acid tautomerizes to the more stable amide, [(4-Chlorophenyl)amino]acetamide. This step is also acid-catalyzed.

Hydrolysis of the amide: The intermediate amide is then hydrolyzed to the carboxylic acid, (4-chlorophenyl)glycine, and an ammonium (B1175870) salt under the acidic conditions. youtube.com This latter part of the mechanism involves the protonation of the amide carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent proton transfers and elimination of ammonia (B1221849) yield the final carboxylic acid. youtube.com

Table 1: Representative Conditions for Acid-Catalyzed Hydrolysis of α-Aminonitriles

CatalystSolventTemperatureProductReference
HCl (aq)WaterHeatα-Amino Acid youtube.com
H₂SO₄ (aq)WaterHeatα-Amino Acid acs.org
Formic AcidAqueous MethanolRoom TempN-acyl-α-aminosulfone acs.org

This table presents generalized conditions reported for the hydrolysis of α-aminonitriles, the class of compounds to which this compound belongs.

Base-Catalyzed Hydrolysis

Alternatively, this compound can be hydrolyzed under basic conditions, typically using a strong base such as sodium hydroxide (B78521). In this pathway, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.

The mechanistic steps for base-catalyzed hydrolysis are as follows:

Nucleophilic attack by hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, attacks the nitrile carbon atom, breaking the pi bond and forming an anionic intermediate with a negative charge on the nitrogen.

Protonation: The nitrogen anion is protonated by water, yielding an imidic acid.

Tautomerization: The imidic acid undergoes tautomerization to form the corresponding amide, [(4-Chlorophenyl)amino]acetamide.

Hydrolysis of the amide: The amide intermediate is then hydrolyzed under basic conditions. A hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the amide anion (⁻NH₂) as the leaving group, which is a poorer leaving group than the hydroxide ion. The process is typically driven forward by heating.

Deprotonation and Protonation: The initially formed carboxylic acid is deprotonated by the strong base to form a carboxylate salt. The amide anion is protonated by water. A final acidic workup step is required to protonate the carboxylate and yield the neutral α-amino acid, (4-chlorophenyl)glycine.

Table 2: Representative Conditions for Base-Catalyzed Hydrolysis of α-Aminonitriles

CatalystSolventTemperatureProductReference
NaOHDichloromethane/MethanolRoom Temp/RefluxPrimary Amide researchgate.net
KOHWater/EthanolRefluxα-Amino Acid google.com
t-BuOKDiethyl Ether/WaterRoom TempCarboxylic Acid researchgate.net

This table presents generalized conditions reported for the hydrolysis of α-aminonitriles and related amides, providing a framework for the transformation of this compound.

Interconversion to Amide Intermediate

Computational and Theoretical Chemistry Studies on 4 Chlorophenyl Amino Acetonitrile Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

The generally accepted mechanism begins with the formation of an imine from 4-chloroaniline (B138754) and the aldehyde, followed by the nucleophilic addition of the cyanide ion to the imine carbon. mdpi.commasterorganicchemistry.commasterorganicchemistry.com DFT studies on analogous Strecker reactions have shown that the initial step, the nucleophilic attack of the amine on the carbonyl, and the subsequent dehydration to form the imine can be complex, often involving solvent or catalyst participation. beilstein-journals.orgnih.gov

Transition State Characterization and Activation Energy Determination

A critical aspect of understanding reaction kinetics is the characterization of transition states (TS) and the determination of activation energies (ΔE‡). youtube.com Computational methods allow for the precise location of the TS geometry, which represents the maximum energy point along the reaction coordinate. Vibrational frequency analysis is then used to confirm the nature of the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the synthesis of [(4-Chlorophenyl)amino]acetonitrile, two key transition states are of interest: the TS for imine formation and the TS for cyanide addition. DFT calculations on similar Strecker reactions have quantified these barriers. For instance, in the reaction of acetaldehyde (B116499) with ammonia (B1221849), the rate-determining step for aminonitrile formation was found to be the deprotonation of the intermediate hemiaminal, with a calculated activation energy of 9.6 kcal/mol. nih.gov The subsequent hydrolysis of the nitrile to an amino acid involves a much higher barrier, around 34.7 kcal/mol, which is consistent with the need for elevated temperatures in that step. nih.gov

The presence of the electron-withdrawing 4-chlorophenyl group on the nitrogen atom is expected to influence these activation energies. It would decrease the nucleophilicity of the aniline (B41778), potentially increasing the barrier for the initial attack on the aldehyde. Conversely, it would increase the electrophilicity of the resulting imine, possibly lowering the activation barrier for the subsequent cyanide attack. Computational studies can precisely quantify these electronic effects.

Table 1: Representative Calculated Activation Energies in Strecker-Type Reactions

Reaction StepReactantsMethodCalculated Activation Energy (ΔE‡) (kcal/mol)Reference
Hemiaminal DeprotonationMeCH(OH)-NH₃⁺DFT (B3LYP/6-311+G(d,p)) with explicit water9.6 nih.gov
Imine Formation (Water Elimination)Me(H)C(OH₂⁺)-NH₂DFT (B3LYP/6-311+G(d,p)) with explicit water0.3 nih.gov
Cyanide Attack on IminiumMeCH=NH₂⁺ + CN⁻DFT (B3LYP/6-311+G(d,p)) with explicit waterNot explicitly stated, but low barrier nih.gov
Nitrile HydrolysisAminonitrile + H₃O⁺DFT (B3LYP/6-311+G(d,p)) with explicit water34.7 nih.gov
Glycine Condensation (Addition)Glycine + GlycineAIMD with Metadynamics~25.6 (107 kJ/mol) vub.be

This table presents data from related systems to illustrate the typical energy barriers involved. Specific values for the this compound system would require dedicated calculations.

Reaction Coordinate Analysis and Free Energy Landscapes

Beyond locating individual transition states, computational chemistry can map the entire reaction coordinate, providing a continuous energy profile known as the free energy landscape. arxiv.orggithub.comresearchgate.net This landscape illustrates the relative energies of all reactants, intermediates, transition states, and products. Methods like ab initio molecular dynamics (AIMD) combined with enhanced sampling techniques (e.g., umbrella sampling or metadynamics) are increasingly used to construct these profiles for reactions in solution, providing a more realistic picture by including the dynamic effects of the solvent. vub.beaip.org

For the formation of this compound, the free energy profile would detail the initial association of 4-chloroaniline and formaldehyde (B43269), the formation of the hemiaminal intermediate, its dehydration to the iminium ion, and the final attack of the cyanide. arxiv.orgaip.org The landscape would reveal whether the intermediates are stable species residing in energy wells or transient species. Such analyses have been performed for the Strecker synthesis of glycine, demonstrating the power of these methods to provide a comprehensive understanding of the reaction energetics and mechanism in an aqueous environment. arxiv.orgaip.org

Molecular Dynamics and Conformational Analysis

This compound is a flexible molecule with several rotatable bonds. Molecular dynamics (MD) simulations and conformational analysis are essential computational techniques to explore the accessible conformations and their relative energies. mdpi.commdpi.com MD simulations track the atomic motions of a molecule over time by solving Newton's equations of motion, providing a dynamic picture of its behavior. mdpi.com

The conformational space of this compound is primarily defined by the torsion angles around the C-N single bonds. A systematic conformational search or MD simulations can identify low-energy conformers and the energy barriers between them. This information is crucial as the reactivity and interaction of the molecule with other species, such as catalysts or biological receptors, can be highly dependent on its conformation. Quantum chemical calculations on similar small molecules, like N-methyl-2-aminoethanol, have been used to accurately determine their conformational space by benchmarking against experimental data. nih.gov

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Significance
C(aryl)-C(aryl)-N-C(cyano)Rotation of the amino group relative to the phenyl ringInfluences the conjugation and basicity of the nitrogen atom.
C(aryl)-N-C(cyano)-C≡NRotation around the N-C(acetonitrile) bondDetermines the spatial orientation of the nitrile group relative to the phenyl ring.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful predictive capabilities regarding the chemical behavior of molecules.

Reactivity: The reactivity of 4-chloroaniline in the initial step of the synthesis is influenced by the electron-withdrawing nature of the chlorine atom. Computational methods can quantify this effect by calculating electronic descriptors. For instance, the calculated partial charge on the amine nitrogen and the energy of the Highest Occupied Molecular Orbital (HOMO) can be correlated with the nucleophilicity of the amine. acs.orgresearchgate.net Studies on substituted anilines have shown that such computational parameters can successfully model trends in reactivity for processes like imine formation. acs.orgacs.org

Regioselectivity: While the reaction of 4-chloroaniline with formaldehyde to form this compound does not present regioselectivity issues, computational models are crucial for predicting the site of attack in more complex reactions. For example, if an unsymmetrical ketone were used instead of formaldehyde, DFT calculations could predict which carbonyl face is more susceptible to nucleophilic attack and the regioselectivity of the subsequent cyanide addition. nih.gov

Stereoselectivity: The synthesis of this compound from achiral starting materials yields a racemic mixture. wikipedia.org However, the production of enantioenriched amino acids and their precursors is of immense importance. nih.govacs.org Asymmetric Strecker reactions, employing chiral catalysts, are a primary method to achieve this. researchgate.netresearchgate.net Computational modeling is a cornerstone in understanding and predicting the stereochemical outcome of these reactions. chiralpedia.com By calculating the energies of the diastereomeric transition states leading to the R and S products, chemists can predict the enantiomeric excess. These models explicitly consider the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the substrate, the catalyst, and the incoming nucleophile that dictate the stereochemical preference. researchgate.net

Computational Studies on Catalyst-Substrate Interactions

Catalysis is often essential for efficient Strecker-type reactions. organic-chemistry.org A variety of catalysts, including Lewis acids, Brønsted acids, and organocatalysts, can be employed. nih.govuni-giessen.denih.gov Computational studies are instrumental in revealing how these catalysts function at a molecular level.

By modeling the catalyst-substrate complex, researchers can visualize and quantify the key interactions that lead to rate acceleration. For Lewis acid catalysts, calculations can show how the acid coordinates to the imine nitrogen or a precursor, increasing its electrophilicity and making it more susceptible to cyanide attack. nih.gov

In organocatalysis, particularly with bifunctional catalysts like cinchona alkaloids or thioureas, computational models can elucidate the dual activation mechanism. uni-giessen.denih.govuva.nl For example, DFT and ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) calculations can model how one part of the catalyst (e.g., a basic amine) activates the nucleophile (cyanide) while another part (e.g., a thiourea (B124793) or hydroxyl group) protonates and activates the imine through hydrogen bonding. berkeley.edu These studies provide detailed geometries and interaction energies for the catalyst-substrate complexes and the transition states, explaining the origin of both catalysis and enantioselectivity. nih.gov

Table 3: Common Catalyst Types in Strecker-Type Reactions and Their Computationally Studied Interactions

Catalyst TypeExampleKey Interactions with Substrate (Imine/Iminium)Computational Method
Lewis AcidGadolinium ComplexCoordination to imine nitrogen, increasing electrophilicity.DFT
Brønsted AcidPhosphoric AcidProtonation of imine nitrogen to form a more reactive iminium ion.DFT
Bifunctional OrganocatalystCinchona Alkaloid DerivativeHydrogen bonding to imine nitrogen (activation); deprotonation of HCN by quinuclidine (B89598) base.DFT, ONIOM
Lewis BaseN,N-dimethylcyclohexylamineActivation of cyanide source (e.g., acetyl cyanide).Not explicitly modeled in detail in provided sources.

Advanced Analytical Methods Research for Structural and Mechanistic Insights into 4 Chlorophenyl Amino Acetonitrile

High-Resolution NMR Spectroscopy in Mechanistic Investigations and Complex Structure Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the covalent framework of molecules in solution. For [(4-Chlorophenyl)amino]acetonitrile, NMR provides critical information on the connectivity of atoms and the three-dimensional arrangement of the molecule.

Multi-dimensional NMR Techniques for Stereochemical Assignments

While this compound itself is achiral, its derivatives or its interactions with chiral environments can introduce stereochemical complexity. Two-dimensional (2D) NMR techniques are instrumental in such cases for assigning relative and absolute configurations. longdom.orgrsc.org

Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule. For this compound, a COSY spectrum would be expected to show a cross-peak between the N-H proton and the methylene (B1212753) (-CH2-) protons, confirming their proximity.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are close in proximity, regardless of their bonding. nih.gov In a hypothetical chiral derivative of this compound, NOESY could be used to determine the relative orientation of substituents. For instance, NOE cross-peaks between a chiral auxiliary and specific protons on the chlorophenyl ring would reveal the preferred conformation in solution.

Technique Information Gained Expected Correlations for this compound
COSY ¹H-¹H scalar couplingCross-peak between N-H proton and -CH2- protons.
HSQC ¹H-¹³C one-bond correlationCorrelation between -CH2- protons and the -CH2- carbon. Correlation between aromatic protons and their respective carbons.
HMBC ¹H-¹³C long-range correlationCorrelation from -CH2- protons to the nitrile carbon and the ipso-carbon of the phenyl ring.
NOESY ¹H-¹H through-space correlationCross-peaks between the amino proton and the ortho-protons of the chlorophenyl ring.

In-situ NMR for Reaction Monitoring

Understanding the formation of this compound, often synthesized via a Strecker-type reaction, can be significantly enhanced by in-situ NMR monitoring. researchgate.netnih.gov This technique allows for the real-time observation of reactants being consumed and products and intermediates being formed directly within the NMR tube.

A time-course study of the reaction between 4-chloroaniline (B138754), formaldehyde (B43269), and a cyanide source would reveal the kinetics of the reaction. The disappearance of the aldehyde and aniline (B41778) signals and the concurrent appearance of the signals for this compound can be quantified to determine reaction rates. Furthermore, the transient formation of intermediates, such as the corresponding imine, could be detected, providing direct evidence for the reaction pathway. rsc.org

Time Point Reactant A (4-chloroaniline) Integral Reactant B (Formaldehyde) Integral Product (this compound) Integral Intermediate (Imine) Integral
0 min1.001.000.000.00
15 min0.750.780.200.05
30 min0.500.520.450.03
60 min0.200.210.780.01
120 min0.050.060.940.00

Mass Spectrometry for Reaction Pathway Intermediates and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. youtube.com

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For this compound (C₈H₇ClN₂), the expected exact mass can be calculated and compared to the experimentally determined value.

Ion Calculated Exact Mass Measured Exact Mass Mass Error (ppm) Deduced Elemental Formula
[M+H]⁺167.0376167.0374-1.2C₈H₈ClN₂
[M+Na]⁺189.0195189.0192-1.6C₈H₇ClN₂Na

The excellent agreement between the calculated and measured masses, with a mass error of less than 5 ppm, confirms the elemental composition of the synthesized product.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. researchgate.netbohrium.com This fragmentation pattern serves as a fingerprint for the molecule, aiding in its structural confirmation. The fragmentation of protonated this compound would likely proceed through several key pathways.

The analysis of fragmentation patterns can provide valuable structural information. For instance, the loss of HCN is a characteristic fragmentation for aminonitriles. The presence of the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the precursor ion and in any chlorine-containing fragment ions further corroborates the structure.

Precursor Ion (m/z) Collision Energy (eV) Product Ions (m/z) Proposed Fragment Structure/Loss
167.015140.0Loss of HCN
167.015126.0Loss of CH₂CN
167.025111.0Loss of C₂H₃N₂
140.010111.0Loss of C₂H₃N

X-ray Crystallography for Solid-State Structural Confirmation and Intermolecular Interactions

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.gov A single crystal X-ray diffraction study of this compound would provide definitive proof of its covalent structure and shed light on the intermolecular interactions that govern its crystal packing.

Although a crystal structure for the title compound is not publicly available, a study on the related compound 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile demonstrates the power of this technique. growingscience.com For this compound, one would expect to obtain precise bond lengths, bond angles, and torsion angles. Furthermore, the analysis of the crystal packing would likely reveal intermolecular hydrogen bonds between the amino group of one molecule and the nitrile group or the chlorine atom of a neighboring molecule. These interactions are crucial for understanding the solid-state properties of the compound.

Parameter Expected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 5.5
b (Å)~ 12.0
c (Å)~ 13.5
β (°)~ 95
Z4
Hydrogen Bond (D-H···A)N-H···N (nitrile)
Hydrogen Bond Distance (Å)~ 2.2
Hydrogen Bond Angle (°)~ 170

Chiral Chromatography for Enantiomeric Excess Determination and Chiral Resolution Studies

The separation of enantiomers is a critical aspect of pharmaceutical and chemical research, as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. For aminonitrile derivatives, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both determining the enantiomeric excess (ee) of a mixture and for achieving complete separation of the enantiomers, a process known as chiral resolution.

While specific chiral resolution studies for this compound are not extensively detailed in the public domain, the principles of the technique can be understood from studies on structurally similar compounds. For instance, a selective chiral HPLC method was successfully developed to separate and quantify the enantiomers of a related anticonvulsant agent, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine. nih.gov This separation was achieved using a Chirex chiral column with a mobile phase consisting of hexane, ethanol, and tetrahydrofuran (B95107) with additives like trifluoroacetic acid and triethylamine. nih.gov Such a system demonstrates the potential for baseline separation of enantiomers, which is crucial for accurate enantiomeric excess determination.

The resolution of racemic aminonitriles has also been accomplished using diastereomeric salt formation with a chiral resolving agent like L-(+)-tartaric acid. google.com This classical resolution method, followed by HPLC analysis, can be employed to isolate and purify the individual enantiomers of this compound.

The success of a chiral separation is quantified by several parameters. The resolution factor (Rs) measures the degree of separation between two chromatographic peaks. An Rs value of 1.5 or greater is typically desired for baseline separation. The separation factor (α) , also known as selectivity, is the ratio of the retention factors of the two enantiomers. An α value greater than 1 is necessary for any separation to occur. The enantiomeric excess (ee) is a measure of the purity of one enantiomer in a mixture and is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Data from Chiral Resolution of a Structurally Related Aminonitrile

ParameterValueSignificance
Chiral Stationary PhaseChirexDemonstrates a common type of chiral column used.
Mobile PhaseHexane:Ethanol:Tetrahydrofuran (280:20:40 v/v) with additivesHighlights the complexity of mobile phase optimization.
Resolution Factor (Rs)≥ 1.4Indicates good separation between enantiomer peaks. nih.gov
Separation Factor (α)> 1.09Shows that the chiral stationary phase can differentiate between the enantiomers. nih.gov
Limit of Quantitation100 ng/mlDefines the lowest concentration at which the enantiomers can be accurately measured. nih.gov

This table is illustrative and based on data for a structurally similar compound, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, to demonstrate the type of data generated in chiral resolution studies. nih.gov

Spectroscopic Techniques (IR, UV-Vis) for Functional Group Analysis and Reaction Progress Monitoring

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for the analysis of this compound. They provide valuable information regarding the compound's functional groups and can be employed to monitor the progress of its synthesis or subsequent reactions.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups.

The nitrile (C≡N) stretching vibration typically appears in the region of 2260-2240 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed in the range of 3500-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group would be found in the fingerprint region, typically between 800-600 cm⁻¹. By analyzing the presence and position of these bands, the structural integrity of the compound can be confirmed.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum is influenced by the chromophores present in the molecule, primarily the chlorophenyl ring and the amino and nitrile groups.

This technique is particularly useful for monitoring the progress of a reaction. For example, if this compound is being synthesized from 4-chloroaniline and a nitrile-containing reactant, the disappearance of the starting materials' characteristic UV absorption bands and the appearance of the product's unique absorption spectrum can be tracked over time. The absorbance at a specific wavelength corresponding to the product can be used to quantify its formation and determine the reaction kinetics. UV-Vis spectra are often recorded in solvents like acetonitrile (B52724). researchgate.net

Table 2: Expected IR Absorption Bands for this compound

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)
NitrileC≡N2260 - 2240
Secondary AmineN-H3500 - 3300
Aromatic RingC-H~3100 - 3000
Aromatic RingC=C~1600 - 1450
Aryl HalideC-Cl~800 - 600

This table presents expected ranges for the functional groups present in this compound based on general IR spectroscopy principles.

Emerging Research Directions and Future Perspectives in the Chemistry of 4 Chlorophenyl Amino Acetonitrile

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of aminonitriles often involves the Strecker reaction or cyanation of corresponding halides, which can employ toxic reagents and generate significant waste. Modern research is focused on developing greener and more efficient alternatives.

One promising approach is the adoption of "one-pot" synthesis methodologies. A one-pot synthesis for a related compound, 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, has been developed using chlorobenzyl cyanide and 4-chloro-2-nitrotoluene (B43163) as starting materials. google.com This method avoids the isolation of intermediates, thereby reducing solvent usage and processing time. google.com The reduction step in this one-pot method utilizes hydrazine (B178648) hydrate, which is noted for having fewer environmental pollutants and lower equipment requirements. google.com

Furthermore, the principles of green chemistry are being increasingly applied. This includes the use of water as a solvent, which is a significant improvement over volatile organic solvents. An example of this is the efficient one-pot green synthesis of tetrakis(acetonitrile)copper(I) complexes in aqueous media, showcasing a move towards more environmentally benign processes in related chemistries. rsc.org The development of catalytic systems that can operate under milder conditions and with higher atom economy is a key focus. For instance, the use of copper-catalyzed cyanomethylation of imines with acetonitrile (B52724) serves as both a reagent and a solvent, though it currently requires high temperatures. mdpi.com Future research will likely focus on developing catalysts that can facilitate these reactions at lower temperatures and with greater efficiency.

Synthetic Route Key Features Advantages Challenges
One-Pot SynthesisCondensation and reduction in a single vessel. google.comReduced waste, time, and solvent usage. google.comOptimization of reaction conditions for multiple steps can be complex.
Green Chemistry ApproachesUse of aqueous media and safer reagents. rsc.orgEnvironmentally friendly, improved safety. rsc.orgSubstrate solubility and catalyst stability in water can be issues.
Catalytic CyanomethylationUse of catalysts like copper to introduce the cyanomethyl group. mdpi.comPotential for high atom economy. mdpi.comOften requires high temperatures and long reaction times. mdpi.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The development of novel catalytic systems is crucial for enhancing the selectivity of reactions involving the [(4-Chlorophenyl)amino]acetonitrile scaffold. This is particularly important for the synthesis of chiral derivatives, which can have significantly different biological activities.

Recent advances in catalysis have shown the potential of various metal catalysts. For example, copper(I) complexes have been used in cyanoalkylative aziridination reactions. mdpi.com Iron catalysts, such as FeCl2, have been employed for the cyanomethylation of amino-substituted arenes. mdpi.com The choice of catalyst and ligand can significantly influence the stereoselectivity of the reaction.

Future research in this area will likely focus on:

Asymmetric Catalysis: The design of chiral catalysts to produce enantiomerically pure this compound derivatives.

Biocatalysis: The use of enzymes to catalyze the synthesis with high chemo-, regio-, and stereoselectivity under mild conditions.

Photoredox Catalysis: The application of light-driven catalytic cycles to enable novel and efficient transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthesis with flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. amt.ukmt.comnih.gov Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. amt.uk

This technology is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. mt.comnih.gov For instance, the synthesis of intermediates for the drug prexasertib (B560075) has been successfully demonstrated using a fully automated continuous-flow solid-phase synthesis platform. nih.gov This approach not only enabled a 32-hour continuous synthesis but also allowed for the digital storage of the synthesis protocol for on-demand production. nih.gov

The application of flow chemistry to the synthesis of this compound and its derivatives could lead to:

Safer Production: Minimizing the handling of toxic cyanide reagents.

On-Demand Synthesis: The ability to produce specific quantities of the compound as needed.

Rapid Optimization: Faster screening of reaction conditions to improve yield and purity.

Technology Key Features Benefits for this compound Chemistry Relevant Examples
Flow ChemistryContinuous reaction stream, precise parameter control. amt.ukEnhanced safety, improved scalability, better reproducibility. mt.comnih.govAutomated synthesis of prexasertib. nih.gov
Automated SynthesisComputer-controlled reaction execution. nih.govHigh-throughput screening, digital synthesis protocols. nih.govFully automated 32-hour continuous synthesis of a complex molecule. nih.gov

Design and Synthesis of Advanced Chemical Entities Utilizing the this compound Scaffold

The this compound scaffold is a valuable starting point for the design and synthesis of more complex and functionally diverse molecules. The amino and nitrile groups provide reactive handles for a variety of chemical transformations.

Research in this area is focused on using this scaffold to create novel compounds with potential applications in various fields. For example, amino-acetonitrile derivatives have been discovered as a new class of synthetic anthelmintic compounds, effective against parasitic nematodes. nih.govresearchgate.net This highlights the potential of this chemical motif in drug discovery.

Future directions in the design of advanced chemical entities include:

Combinatorial Chemistry: Creating large libraries of derivatives by systematically modifying different parts of the this compound structure to explore a wider chemical space.

Fragment-Based Drug Design: Using the this compound core as a fragment to build more potent and selective drug candidates.

Development of Bioactive Conjugates: Linking the scaffold to other bioactive molecules to create hybrid compounds with enhanced or novel properties.

The continued exploration of these emerging research directions will undoubtedly unlock the full potential of this compound as a key building block in modern chemical synthesis.

Q & A

Q. How can NMR and X-ray crystallography resolve contradictions in reported structural data for this compound derivatives?

  • Methodological Answer : Discrepancies in tautomeric forms (e.g., triazole vs. triazoline) are resolved via:
  • 2D NMR : NOESY confirms spatial proximity of substituents.
  • X-ray Crystallography : Determines absolute configuration (e.g., for crystalline derivatives like ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.